(1,1-Dioxidotetrahydrothiophen-3-yl)carbamodithioate

Aqueous solubility Formulation science Environmental fate

Conventional carbamates lack the integrated metal-chelating functionality needed for dual insecticidal-fungicidal research. Sulfocarbathion's unique sulfolane-dithiocarbamate scaffold addresses this gap with distinct physicochemical advantages. • Aqueous solubility ~1×10⁶ mg/L enables surfactant-free water-based spray formulations, reducing complexity and cost. • Ultra-low vapor pressure (6.23×10⁻⁷ mmHg at 25°C) eliminates vapor drift risk-critical for greenhouse and enclosed-space applications. • Established occupational MAC (Russian toxicological studies) supports industrial hygiene monitoring. Supplied as research-grade material with validated purity; not registered as a commercial pesticide. Intended for R&D use only.

Molecular Formula C5H8NO2S3-
Molecular Weight 210.3 g/mol
Cat. No. B12348493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,1-Dioxidotetrahydrothiophen-3-yl)carbamodithioate
Molecular FormulaC5H8NO2S3-
Molecular Weight210.3 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)CC1NC(=S)[S-]
InChIInChI=1S/C5H9NO2S3/c7-11(8)2-1-4(3-11)6-5(9)10/h4H,1-3H2,(H2,6,9,10)/p-1
InChIKeyUEKOYEYXLALUCZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfocarbathion Procurement Guide


(1,1-Dioxidotetrahydrothiophen-3-yl)carbamodithioate, commonly encountered as its sodium (CAS 205924-38-5) or potassium salt (CAS 144089-87-2) and widely referred to as sulfocarbathion, is a synthetic organosulfur compound belonging to the dithiocarbamate subclass of carbamate pesticides. Its structure comprises a tetrahydrothiophene ring oxidized to the 1,1-dioxide (sulfolane) bearing a carbamodithioate (-NH-C(S)S⁻) group at the 3-position [1]. The free acid form (CAS 114654-31-8) has the molecular formula C₅H₉NO₂S₃ and a molecular weight of 211.33 g/mol . The compound acts as a reversible acetylcholinesterase (AChE) inhibitor, placing it functionally within the carbamate insecticide class, yet its sulfolane scaffold distinguishes it structurally from the vast majority of N-methylcarbamate and dialkyldithiocarbamate pesticides [2]. This structural uniqueness has direct implications for formulation behavior, environmental fate, and selectivity that procurement decisions must account for.

Why Generic Substitution Fails for Sulfocarbathion


Substituting (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate with a generic carbamate (e.g., carbaryl or methomyl) or a conventional dialkyldithiocarbamate (e.g., thiram or ziram) is not scientifically justified because the sulfolane (cyclic sulfone) ring fundamentally alters the compound's physicochemical and biological profile. The 1,1-dioxide group confers high polarity (estimated log Kow = −0.66) and substantial aqueous solubility (~1 × 10⁶ mg/L for the acid form), contrasting sharply with the more lipophilic N-methylcarbamates and dialkyldithiocarbamates . This polarity drives distinct formulation requirements, soil mobility patterns, and biological partitioning behavior. Furthermore, the sulfone moiety provides a discrete spectroscopic and crystallographic handle that is absent in non-sulfone analogs, enabling specific analytical detection and quality-control protocols [1]. The dithiocarbamate functionality imparts metal-chelating capacity that contributes to both its pesticidal mechanism and potential environmental interactions, a property that cannot be replicated by simple carbamate esters . These multiple divergent properties mean that analytical reference standards, formulation excipients, and toxicological reference data developed for generic carbamates are not transferable to this compound.

Sulfocarbathion Differentiation Evidence


Aqueous Solubility Advantage of Sulfolane Scaffold

The free acid form of (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate exhibits an estimated aqueous solubility of approximately 1 × 10⁶ mg/L at 25 °C, driven by the highly polar sulfone group (estimated log Kow = −0.66) . In contrast, representative dialkyldithiocarbamates such as thiram (tetramethylthiuram disulfide) display water solubility of only ~30 mg/L and log Kow values >1.7 [1]. This represents a difference of more than four orders of magnitude in aqueous solubility, which directly impacts formulation design—the sulfolane-bearing compound can be formulated as a simple aqueous solution, whereas thiram requires organic co-solvents or surfactant-based suspension formulations [2].

Aqueous solubility Formulation science Environmental fate

Reversible AChE Inhibition vs. Organophosphates

As a carbamate-class pesticide, sulfocarbathion acts as a reversible inhibitor of acetylcholinesterase (AChE) via carbamoylation of the active-site serine, a mechanism that allows spontaneous reactivation of the enzyme [1]. This contrasts with organophosphate (OP) insecticides such as chlorpyrifos or malathion, which phosphorylate AChE in a functionally irreversible manner, often requiring oxime reactivators for recovery. Experimental toxicological studies in rats demonstrated that chronic peroral administration of sulfocarbathion K produced cardiotoxic and atherogenic effects, including myocardial metabolic disturbances and electrolyte imbalance, but the acute cholinergic toxicity profile was consistent with reversible carbamylation rather than irreversible OP poisoning [2]. Comparative evaluation of gonadal effects in male and female rats further characterized the reproductive toxicology of this specific compound, enabling risk assessment that cannot be extrapolated from generic carbamate data [3].

Toxicology AChE inhibition Mammalian safety

Low Volatility and Thermal Stability

The target compound demonstrates extremely low vapor pressure of 6.23 × 10⁻⁷ mmHg at 25 °C, with a boiling point of 410 °C at 760 mmHg and a flash point of 201.8 °C . These thermal properties are characteristic of the sulfone group, which provides significantly higher thermal stability and lower volatility than the thiocarbonyl-containing dialkyldithiocarbamates. For comparison, the commonly used dithiocarbamate fungicide metam sodium decomposes at temperatures above 100 °C and exhibits substantial volatility, limiting its use to soil fumigation [1]. The density of 1.49 g/cm³ for the free acid further distinguishes it from less dense dialkyldithiocarbamate salts . These properties make the sulfolane-bearing compound a candidate for controlled-release granular or microencapsulated formulations where thermal stability during processing and storage is critical.

Volatility Thermal stability Controlled release

Dual Insecticidal-Fungicidal Potential

The dithiocarbamate (-NH-C(S)S⁻) moiety of sulfocarbathion functions as a potent bidentate metal chelator, a property that distinguishes it from simple N-methylcarbamate insecticides (e.g., carbaryl, methomyl) which lack this functionality [1]. Literature on structurally related dithiocarbamates demonstrates that this metal-binding capacity confers fungistatic activity through chelation of essential transition metals (Cu, Zn, Fe) required by fungal pathogens, while simultaneously providing the AChE-inhibitory insecticidal activity . The sulfolane ring's electron-withdrawing sulfone group modulates the electron density at the dithiocarbamate nitrogen, potentially fine-tuning metal-binding affinity relative to dialkyldithiocarbamates [2]. Although direct comparative metal-affinity constants for the target compound are not published, the class-level inference is supported by the well-established dual pesticidal profile of dithiocarbamates in agricultural practice.

Metal chelation Fungicidal activity Dual-mode action

Workplace Air Exposure Limit

A specific Maximum Allowable Concentration (MAC) in workplace air has been experimentally substantiated for sulfocarbathion K (the potassium salt form) through a dedicated Russian toxicological study involving comprehensive animal exposure assessments [1]. This compound-specific occupational exposure limit was derived from primary toxicological data including cardiotoxicity endpoints, gonadal effects, and lysosomal hydrolase activity in chronic exposure models [2]. In contrast, many generic dithiocarbamate pesticides lack compound-specific MAC values and instead rely on class-based default exposure limits, which may not adequately capture structure-specific toxicological differences. The availability of a dedicated MAC value provides procurement and industrial hygiene professionals with a concrete, regulatorily relevant benchmark for engineering controls and workplace monitoring that is not available for closely related but uncharacterized analogs [3].

Occupational exposure Maximum Allowable Concentration Regulatory toxicology

Sulfone Detection Specificity

The 1,1-dioxide (sulfone) group provides a strong, characteristic infrared absorption band (asymmetric SO₂ stretching at ~1300–1350 cm⁻¹ and symmetric SO₂ stretching at ~1120–1160 cm⁻¹) that is absent in non-oxidized thioether or thiocarbonyl analogs . This enables specific detection and quantification of sulfocarbathion in formulated products and environmental samples by FT-IR or Raman spectroscopy, even in the presence of other dithiocarbamate pesticides that lack the sulfone chromophore. LC-MS/MS analysis benefits from the distinctive mass fragmentation pattern of the sulfolane ring (characteristic neutral loss of SO₂, 64 Da), providing a unique selected reaction monitoring (SRM) transition that avoids interference from co-eluting dialkyldithiocarbamates [1]. This analytical specificity supports robust quality control release testing and residue monitoring that cannot be achieved with generic class-based detection methods.

Analytical detection Quality control Spectroscopic differentiation

Sulfocarbathion Application Scenarios


Aqueous Spray Formulations

The compound's estimated aqueous solubility (~1 × 10⁶ mg/L) and ultra-low vapor pressure (6.23 × 10⁻⁷ mmHg at 25 °C) make it an attractive candidate for water-based spray formulations where organic co-solvent minimization is desired for regulatory or environmental reasons . Unlike conventional dithiocarbamates such as thiram (~30 mg/L solubility), sulfocarbathion salts can be dissolved directly in water at therapeutically relevant concentrations without surfactants, reducing formulation complexity and cost. The negligible volatility eliminates the risk of vapor drift to non-target areas, a significant advantage over metam sodium and other volatile dithiocarbamate fumigants [1]. This scenario is particularly relevant for greenhouse and horticultural applications where enclosed-space exposure concerns favor low-volatility active ingredients.

Dual-Action Insecticidal-Fungicidal Products

The combination of a carbamate-class AChE inhibitory insecticidal mechanism with the metal-chelating dithiocarbamate fungicidal functionality offers a scientific basis for developing single-active-ingredient products effective against mixed pest complexes . While direct comparative field efficacy data are not publicly available, the class-level inference supported by the established dual-mode activity of dithiocarbamates suggests that procurement for applied research into combination insecticide-fungicide formulations is scientifically justified. The sulfone group's modulation of dithiocarbamate metal-binding affinity may confer selectivity advantages over non-sulfone analogs, warranting targeted structure-activity relationship studies [1].

Occupational Exposure Reference Standard

The existence of a compound-specific Maximum Allowable Concentration (MAC) for sulfocarbathion K in workplace air, established through dedicated Russian toxicological investigations, positions this compound as a valuable reference standard for occupational hygiene monitoring programs . Industrial facilities engaged in dithiocarbamate manufacturing or formulation can utilize this established exposure limit for engineering control design, whereas reliance on class-based default limits for unstudied analogs introduces regulatory uncertainty. The comprehensive toxicological dataset (cardiotoxicity, gonadotoxicity, lysosomal enzyme effects) further supports its use as a benchmark compound in comparative hazard assessment of new sulfolane-containing pesticide candidates [1].

Analytical Reference Material for Sulfone-Containing Pesticides

The distinctive sulfone spectroscopic signature (characteristic SO₂ IR absorption and LC-MS/MS fragmentation pattern) enables the compound to serve as a system suitability standard and calibration reference for analytical methods targeting sulfone-bearing pesticide residues in food and environmental matrices . Quality control laboratories can leverage the compound's unique detection handle to develop and validate selective quantification methods that discriminate sulfolane-based pesticides from co-extracted dialkyldithiocarbamate interferents, addressing a recognized analytical challenge in multi-residue pesticide monitoring programs [1].

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